2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
(2-bromophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O/c13-11-4-2-1-3-10(11)12(18)16-7-9(8-16)17-14-5-6-15-17/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIXNJBSBPEAEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling with Bromophenyl Group: The final step involves coupling the triazole-azetidine intermediate with a bromophenyl group using a suitable coupling reagent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can occur at the triazole ring.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole derivatives. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism involves the disruption of cellular signaling pathways that promote survival and proliferation of cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| A549 (Lung Cancer) | 20.8 | |
| HeLa (Cervical Cancer) | 12.5 |
1.2 Antimicrobial Properties
The compound also exhibits promising antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Candida albicans | 32 |
Agricultural Applications
2.1 Pesticidal Activity
The structural characteristics of this compound make it a candidate for use as a pesticide. Field trials have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides.
Material Science Applications
3.1 Polymer Synthesis
The incorporation of triazole moieties into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Polymers synthesized with this compound have shown improved resistance to degradation under environmental stressors.
Case Studies
4.1 Case Study: Anticancer Efficacy
A detailed investigation into the anticancer effects of this compound derivatives was conducted on MCF-7 cells. The study found that treatment with these derivatives resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed via microscopy.
4.2 Case Study: Agricultural Trials
In agricultural settings, a formulation containing this compound was tested against common pests in maize crops. Results indicated a reduction in pest populations by over 50% compared to untreated controls, suggesting its potential as an effective biopesticide.
Mechanism of Action
The mechanism of action of 2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, while the azetidine ring may enhance binding affinity. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chlorophenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-fluorophenyl)methanone
Uniqueness: The presence of the bromophenyl group in 2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole imparts unique reactivity and binding properties compared to its chloro- and fluoro- analogs. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Biological Activity
The compound 2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS Number: 2319786-55-3) is a member of the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 307.15 g/mol
The structural characteristics of 1,2,3-triazoles contribute to their biological activity through interactions with various biological targets.
Antimicrobial Activity
1,2,3-triazoles are known for their antimicrobial properties. A study investigated various triazole derivatives against multiple bacterial and fungal strains. The results indicated that compounds with the triazole ring showed significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, the compound exhibited notable activity against:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli
- Fungal Strains : Candida albicans, Aspergillus niger
The mechanism of action is believed to involve interference with cellular processes such as protein synthesis and cell wall integrity .
Anticancer Activity
The anticancer potential of 1,2,3-triazole derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)
- IC Values : The compound demonstrated IC values ranging from 27.89 μM to 74.28 μM in various assays, indicating moderate potency compared to standard chemotherapeutics .
The anticancer effects are attributed to several mechanisms:
- Induction of cell cycle arrest at the G2/M phase.
- Activation of apoptotic pathways through caspase activation.
- Inhibition of key enzymes such as topoisomerase II .
Study 1: Antibacterial Efficacy
A study published in PubMed assessed the antibacterial efficacy of various triazole derivatives including our compound against seven bacterial strains. The results showed that the compound inhibited bacterial growth significantly at concentrations as low as 10 μg/mL .
Study 2: Anticancer Activity
In a comparative study on lung cancer treatments, the compound was tested against A549 cells. It was found that the compound's activity was synergistic when combined with sorafenib, a common lung cancer medication. This combination led to enhanced apoptosis rates compared to either agent alone .
Data Summary
| Activity Type | Target Organism/Cell Line | IC Value (μM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10 | Inhibition of cell wall synthesis |
| Antifungal | Candida albicans | 15 | Disruption of membrane integrity |
| Anticancer | A549 (lung cancer) | 27.89 - 74.28 | Apoptosis induction & cell cycle arrest |
Q & A
Basic: What are the common synthetic routes for 2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole?
Methodological Answer:
The synthesis typically involves Click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) to construct the triazole core. For example:
- Step 1: Prepare the azetidine precursor by reacting 2-bromobenzoyl chloride with an azetidine derivative under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2: Introduce the triazole moiety via Cu(I)-catalyzed cycloaddition between an alkyne-functionalized azetidine and an azide intermediate. Reaction conditions include ambient temperature, aqueous/organic solvent mixtures (e.g., t-BuOH/H2O), and catalytic CuSO4·NaAsc .
- Alternative routes may involve Suzuki coupling for aryl group introduction or stepwise assembly using nitromethane and sodium azide with aldehydes .
Advanced: How can regioselectivity issues in triazole formation be resolved during synthesis?
Methodological Answer:
Regioselectivity is critical for obtaining the desired 1,4-disubstituted triazole. Strategies include:
- Copper(I) catalysis: Ensures regioselective 1,4-adduct formation over thermal 1,5-products. Optimize catalyst loading (e.g., 5 mol% CuI) and use stabilizing ligands like tris(benzyltriazolylmethyl)amine .
- Base-mediated control: For non-Cu approaches, use DBU (1,8-diazabicycloundec-7-ene) in acetonitrile to favor N2-substituted triazoles under mild conditions .
- Solid-phase synthesis: Reduces side reactions and simplifies purification, particularly for peptide-linked triazoles .
Basic: What characterization techniques validate the structure of this compound?
Methodological Answer:
- NMR spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the triazole ring (δ ~7.5–8.5 ppm for triazole protons) and azetidine/bromobenzoyl groups. <sup>19</sup>F NMR (if applicable) monitors fluorinated intermediates .
- IR spectroscopy: Peaks at ~2100 cm<sup>-1</sup> (alkyne C≡C stretch, pre-cycloaddition) and 1650–1750 cm<sup>-1</sup> (amide C=O) verify functional groups .
- Elemental analysis: Matches experimental vs. theoretical C, H, N, and Br percentages (±0.3% tolerance) .
Advanced: How do substituents on the triazole and azetidine rings influence biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) studies:
- Triazole modifications: Electron-withdrawing groups (e.g., bromine) enhance electrophilicity, improving enzyme-binding affinity (e.g., cholinesterase inhibition) .
- Azetidine conformation: Crystallographic data (e.g., dihedral angles from SHELX-refined structures) reveal steric hindrance effects. For example, bulky 2-bromobenzoyl groups may restrict rotational freedom, altering target engagement .
- Assay design: Use enzyme inhibition assays (e.g., acetylcholinesterase IC50 measurements) with positive controls (e.g., donepezil) and molecular docking to predict binding modes .
Advanced: How can crystallography resolve contradictions in bioactivity data?
Methodological Answer:
- Single-crystal X-ray diffraction: Determine precise bond lengths, angles, and dihedral angles using SHELXL refinement. For example, steric clashes between the 2-bromobenzoyl group and triazole may reduce binding pocket accessibility .
- Electron density maps: Identify disorder or solvent interactions that may artifactually lower activity in assays. Refinement parameters (R1 < 5%) ensure accuracy .
Basic: How can reaction yields be optimized for this compound?
Methodological Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Catalyst optimization: For Click chemistry, use 10 mol% sodium ascorbate with CuSO4 to reduce Cu(II) to active Cu(I) .
- Temperature control: Reflux in ethanol (70–80°C) for 4–6 hours maximizes azide-alkyne cycloaddition efficiency, achieving yields >85% .
Advanced: How to address conflicting bioactivity results across different studies?
Methodological Answer:
- Re-evaluate assay conditions: Variations in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility or stability. Standardize protocols using guidelines from Efficient Access to New Structures... .
- Stereoelectronic analysis: Use DFT calculations to model electronic effects (e.g., bromine’s inductive impact) and compare with crystallographic data to identify confounding structural factors .
- Dose-response validation: Repeat assays with freshly synthesized batches to rule out degradation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
